4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide
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Overview
Description
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide, commonly known as TNB, is a nitrobenzamide derivative that has been used extensively in scientific research. TNB is a potent inhibitor of the enzyme, cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in the regulation of intracellular cyclic nucleotide levels.
Mechanism of Action
TNB inhibits 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide by binding to the catalytic site of the enzyme. This compound catalyzes the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), to their respective nucleoside monophosphates. TNB inhibits this hydrolysis reaction by binding to the catalytic site of this compound, thereby preventing the enzyme from accessing its substrate.
Biochemical and physiological effects:
The inhibition of this compound by TNB has various biochemical and physiological effects. TNB has been shown to increase the levels of intracellular cAMP and cGMP, which in turn affects various cellular processes. For example, TNB has been shown to increase smooth muscle relaxation, which is beneficial in the treatment of conditions such as asthma and erectile dysfunction. TNB has also been shown to affect immune response by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using TNB in lab experiments is its potency as a 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide inhibitor. TNB has been shown to be a more potent inhibitor of this compound than other commonly used inhibitors such as IBMX and rolipram. However, one limitation of using TNB is its relatively low solubility in aqueous solutions. This can be overcome by using organic solvents such as DMSO or ethanol.
Future Directions
There are several future directions for the use of TNB in scientific research. One area of interest is the development of TNB analogs with improved potency and selectivity for specific 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide isoforms. Another area of interest is the use of TNB in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction. Additionally, the use of TNB in the study of immune response and inflammation is an area of active research.
Synthesis Methods
The synthesis of TNB involves the reaction of 4-methyl-2-nitroaniline with tert-butyl isocyanide and benzoyl chloride. The reaction proceeds through an isocyanide insertion mechanism, resulting in the formation of TNB. The purity of the synthesized TNB can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
TNB has been used extensively in scientific research as a potent inhibitor of 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide. This compound is a family of enzymes that plays a crucial role in the regulation of intracellular cyclic nucleotide levels. The inhibition of this compound by TNB leads to an increase in intracellular cyclic nucleotide levels, which in turn affects various cellular processes such as neurotransmission, smooth muscle relaxation, and immune response.
properties
IUPAC Name |
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-10-15(16(11-12)20(22)23)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRFVEDSZPTNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386006 |
Source
|
Record name | 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5533-31-3 |
Source
|
Record name | 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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